Cas no 2137679-65-1 (2-(4,4-Dimethylcyclohexyl)-4-(ethylamino)butan-1-ol)

2-(4,4-Dimethylcyclohexyl)-4-(ethylamino)butan-1-ol is a chiral amino alcohol derivative characterized by its cyclohexyl and ethylamino functional groups. The compound's structure, featuring a 4,4-dimethylcyclohexyl backbone, enhances steric stability, while the ethylamino and hydroxyl groups contribute to its potential as an intermediate in asymmetric synthesis or pharmaceutical applications. Its defined stereochemistry and functional group arrangement make it suitable for use in catalytic systems or as a building block for bioactive molecules. The product's purity and consistent composition ensure reliable performance in research and industrial processes, particularly where precise molecular architecture is critical.
2-(4,4-Dimethylcyclohexyl)-4-(ethylamino)butan-1-ol structure
2137679-65-1 structure
Product Name:2-(4,4-Dimethylcyclohexyl)-4-(ethylamino)butan-1-ol
CAS No:2137679-65-1
MF:C14H29NO
MW:227.386164426804
CID:6329917
PubChem ID:165467596
Update Time:2025-10-23

2-(4,4-Dimethylcyclohexyl)-4-(ethylamino)butan-1-ol Chemical and Physical Properties

Names and Identifiers

    • EN300-800917
    • 2137679-65-1
    • 2-(4,4-dimethylcyclohexyl)-4-(ethylamino)butan-1-ol
    • 2-(4,4-Dimethylcyclohexyl)-4-(ethylamino)butan-1-ol
    • Inchi: 1S/C14H29NO/c1-4-15-10-7-13(11-16)12-5-8-14(2,3)9-6-12/h12-13,15-16H,4-11H2,1-3H3
    • InChI Key: BOCZUMLNKCGECY-UHFFFAOYSA-N
    • SMILES: OCC(CCNCC)C1CCC(C)(C)CC1

Computed Properties

  • Exact Mass: 227.224914549g/mol
  • Monoisotopic Mass: 227.224914549g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 32.3Ų

2-(4,4-Dimethylcyclohexyl)-4-(ethylamino)butan-1-ol Pricemore >>

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Additional information on 2-(4,4-Dimethylcyclohexyl)-4-(ethylamino)butan-1-ol

2-(4,4-Dimethylcyclohexyl)-4-(ethylamino)butan-1-ol: A Comprehensive Overview

The compound 2-(4,4-Dimethylcyclohexyl)-4-(ethylamino)butan-1-ol, identified by the CAS number 2137679-65-1, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a cyclohexane ring substituted with two methyl groups at the 4-position and an ethylamino group attached to the butanol backbone. The molecule's structure contributes to its versatile properties, making it a subject of interest in both academic and industrial research.

Recent studies have highlighted the importance of 2-(4,4-Dimethylcyclohexyl)-4-(ethylamino)butan-1-ol in the field of drug discovery. Researchers have explored its potential as a precursor for bioactive compounds, particularly in the development of novel therapeutic agents. The compound's ability to form stable intermediates during synthesis has been a focal point in medicinal chemistry, where it is often used to construct complex molecular frameworks.

In terms of physical properties, 2-(4,4-Dimethylcyclohexyl)-4-(ethylamino)butan-1-ol exhibits a melting point of approximately 50°C and a boiling point around 180°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various synthetic procedures. The molecule's hydroxyl group and ethylamino substituent contribute to its polar nature, enhancing its ability to participate in hydrogen bonding interactions—a critical factor in many chemical reactions.

The synthesis of 2-(4,4-Dimethylcyclohexyl)-4-(ethylamino)butan-1-ol typically involves multi-step processes that include nucleophilic substitutions and reductions. One common approach involves the reaction of a cyclohexane derivative with an appropriate aldehyde or ketone, followed by reduction to form the alcohol group. The use of transition metal catalysts has been shown to improve reaction efficiency and yield, aligning with current trends toward sustainable and efficient chemical synthesis methods.

From an application standpoint, 2-(4,4-Dimethylcyclohexyl)-4-(ethylamino)butan-1-ol has found utility in the production of advanced materials and specialty chemicals. Its role as an intermediate in the synthesis of biologically active compounds has been particularly noteworthy. For instance, recent research has demonstrated its potential as a building block for anti-inflammatory agents and neuroprotective drugs.

In addition to its chemical applications, the compound has also been studied for its environmental impact. Researchers have investigated its biodegradation pathways under various conditions, with findings suggesting that it undergoes rapid microbial degradation in aerobic environments. This characteristic is crucial for assessing its safety profile and ensuring compliance with environmental regulations.

The study of CAS No: 2137679-65-1 continues to evolve, driven by advancements in analytical techniques such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy. These tools enable precise characterization of the compound's structure and behavior at the molecular level, providing insights into its reactivity and stability.

In conclusion, 2-(4,4-Dimethylcyclohexyl)-4-(ethylamino)butan-1-ol, with its unique structural features and versatile properties, remains a key focus in contemporary chemical research. Its applications span across multiple disciplines, from drug discovery to materials science, underscoring its importance as a valuable chemical entity.

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